molecular formula C13H12FNO2 B14913478 2-(3-fluorophenoxy)-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one

2-(3-fluorophenoxy)-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one

Katalognummer: B14913478
Molekulargewicht: 233.24 g/mol
InChI-Schlüssel: SSLMTWBBVYLCRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-fluorophenoxy)-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one is an organic compound that features a fluorophenoxy group and a pyrrole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Fluorophenoxy Group: This can be achieved by reacting a fluorophenol with an appropriate halogenated compound under basic conditions.

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through a Paal-Knorr synthesis or other pyrrole-forming reactions.

    Coupling Reaction: The final step involves coupling the fluorophenoxy group with the pyrrole moiety using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Eigenschaften

Molekularformel

C13H12FNO2

Molekulargewicht

233.24 g/mol

IUPAC-Name

2-(3-fluorophenoxy)-1-(1-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C13H12FNO2/c1-15-6-5-10(8-15)13(16)9-17-12-4-2-3-11(14)7-12/h2-8H,9H2,1H3

InChI-Schlüssel

SSLMTWBBVYLCRT-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=C1)C(=O)COC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.